molecular formula C17H21N5O4 B3747706 N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE

Cat. No.: B3747706
M. Wt: 359.4 g/mol
InChI Key: JVVLZBOBYIPXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group and a nitro-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetamidophenyl)amine.

    Synthesis of the Pyrazole Intermediate: 3,5-dimethyl-4-nitro-1H-pyrazole is synthesized through the nitration of 3,5-dimethylpyrazole using a nitrating agent such as nitric acid.

    Coupling Reaction: The acetamidophenyl intermediate is then coupled with the pyrazole intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of N-(4-acetamidophenyl)-4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)butanamide.

    Reduction: Formation of N-(4-acetamidophenyl)-4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)butanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The acetamido and nitro groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Lacks the nitro group, which may result in different biological activity.

    N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-CHLORO-1H-PYRAZOL-1-YL)BUTANAMIDE: Contains a chloro group instead of a nitro group, potentially altering its reactivity and pharmacological properties.

Uniqueness: The presence of the nitro group in N-(4-ACETAMIDOPHENYL)-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE makes it unique compared to its analogs. This functional group can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-11-17(22(25)26)12(2)21(20-11)10-4-5-16(24)19-15-8-6-14(7-9-15)18-13(3)23/h6-9H,4-5,10H2,1-3H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVLZBOBYIPXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)NC(=O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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